(E)-(1-{4-[(4Z)-2-(4-tert-butylphenyl)-4-(methoxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-1-yl]phenyl}ethylidene)(methoxy)amine
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including an imine group (C=N), an ether group (R-O-R’), and a tetrahydroindole moiety. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the imine group and the ether group. The imine group could be formed through the reaction of an aldehyde or ketone with an amine, a process known as imine formation . The ether group could be formed through a reaction known as etherification .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imine and ether groups, as well as the tetrahydroindole moiety, would contribute to the overall structure of the molecule .Chemical Reactions Analysis
The compound could participate in a variety of chemical reactions due to the presence of its functional groups. For example, the imine group could undergo hydrolysis to form an amine and a carbonyl compound . The ether group could undergo reactions such as cleavage under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility could be affected by the presence of the polar ether and imine groups .Scientific Research Applications
Human Urinary Carcinogen Metabolites
A study by Hecht (2002) explored the measurement of human urinary carcinogen metabolites as a practical approach for obtaining important information about tobacco and cancer. This review presented methods for quantifying various carcinogens and their metabolites in the urine of smokers or individuals exposed to environmental tobacco smoke, highlighting the utility of these assays in providing information about carcinogen dose, exposure delineation, and carcinogen metabolism in humans. Such methodologies could be relevant for studying the metabolism or effects of complex compounds like the one , particularly if they are involved in exposure to environmental or synthetic carcinogens (Hecht, 2002).
Biodegradation and Fate of ETBE in Soil and Groundwater
Thornton et al. (2020) reviewed the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, identifying microorganisms capable of degrading ETBE under aerobic conditions. This review provides a comprehensive understanding of the biochemical pathways involved in the biodegradation of ETBE, highlighting the role of specific enzymes and genetic markers. Research into the biodegradation pathways of complex organic compounds like ETBE or similarly structured chemicals can inform environmental remediation strategies and the development of biotechnological applications for the degradation of pollutants (Thornton et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(Z)-2-(4-tert-butylphenyl)-N-methoxy-1-[4-[(E)-N-methoxy-C-methylcarbonimidoyl]phenyl]-6,6-dimethyl-5,7-dihydroindol-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O2/c1-20(31-34-7)21-11-15-24(16-12-21)33-27(22-9-13-23(14-10-22)29(2,3)4)17-25-26(32-35-8)18-30(5,6)19-28(25)33/h9-17H,18-19H2,1-8H3/b31-20+,32-26- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDGRIMVZZUVHT-IPAOKWQJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1=CC=C(C=C1)N2C3=C(C=C2C4=CC=C(C=C4)C(C)(C)C)C(=NOC)CC(C3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC)/C1=CC=C(C=C1)N2C3=C(C=C2C4=CC=C(C=C4)C(C)(C)C)/C(=N\OC)/CC(C3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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